1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-sulfonyl)piperazine
CAS No.: 946364-99-4
Cat. No.: VC11943278
Molecular Formula: C18H17N7O2S2
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946364-99-4 |
|---|---|
| Molecular Formula | C18H17N7O2S2 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 3-phenyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C18H17N7O2S2/c26-29(27,15-7-4-12-28-15)24-10-8-23(9-11-24)17-16-18(20-13-19-17)25(22-21-16)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2 |
| Standard InChI Key | CMJUBFDYGYAZPP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 |
| Canonical SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=CS5 |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure integrates three key components:
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A triazolopyrimidine core (3-phenyl-3H- triazolo[4,5-d]pyrimidine), which contributes aromaticity and hydrogen-bonding capabilities.
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A piperazine ring, a saturated heterocycle known for enhancing solubility and enabling interactions with biological targets.
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A thiophene-2-sulfonyl group, which introduces electron-withdrawing properties and potential sulfonamide-mediated protein binding .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₇O₂S₂ | |
| Molecular Weight | 427.5 g/mol | |
| IUPAC Name | 3-phenyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
| Topological Polar Surface Area | 135 Ų | |
| Hydrogen Bond Acceptors | 9 |
The thiophene sulfonyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates . The piperazine moiety’s conformational flexibility allows adaptation to diverse binding pockets, as seen in FDA-approved kinase inhibitors like palbociclib .
Synthesis and Characterization
Synthetic Route
The synthesis involves three primary stages:
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Formation of the triazolopyrimidine core: Achieved via cyclization of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carbonitrile with a suitable electrophile .
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Introduction of the piperazine ring: A nucleophilic aromatic substitution (SNAr) reaction replaces a leaving group (e.g., chloride) at the 7-position of the triazolopyrimidine with piperazine .
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Sulfonylation of piperazine: The thiophene-2-sulfonyl group is introduced using thiophene-2-sulfonyl chloride under basic conditions .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 3-Phenyl-3H-[1,triazolo[4,5-d]pyrimidin-7-chloride | Core scaffold with reactive site |
| 2 | 7-Piperazinyl-triazolopyrimidine | Intermediate for sulfonylation |
| 3 | Thiophene-2-sulfonyl chloride | Sulfonylating agent |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and purity. The thiophene protons resonate at δ 7.2–7.8 ppm, while piperazine signals appear as broad singlets near δ 3.0 ppm .
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 427.5.
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X-ray Crystallography: Limited data exist, but analogous triazolopyrimidines exhibit planar cores with piperazine rings in chair conformations .
Biological Activities and Mechanism
While direct studies on this compound are sparse, its structural analogs provide insights:
Adenosine Receptor Antagonism
Triazolopyrimidine derivatives, such as thiazolo[5,4-d]pyrimidines, act as A₂A adenosine receptor (AR) inverse agonists with nanomolar affinity . The triazole ring mimics adenine, competing for binding at the receptor’s purine site. Substitutions on the piperazine (e.g., thiophene sulfonyl) enhance selectivity by occupying hydrophobic subpockets .
Kinase Inhibition
Piperazine-containing drugs like palbociclib inhibit cyclin-dependent kinases (CDK4/6) by binding to the ATP pocket . The thiophene sulfonyl group in this compound may similarly interact with kinase hinge regions, though experimental validation is needed.
Table 3: Comparative Bioactivity of Analogues
| Compound | Target (Kᵢ) | Selectivity | Source |
|---|---|---|---|
| VU0503267-1 (Analog) | A₂A AR (8.6 nM) | 100-fold over A₁/A₃ | |
| Preladenant | A₂A AR (1.1 nM) | Clinical candidate | |
| Palbociclib | CDK4/6 (11 nM) | FDA-approved |
Comparative Analysis with Structural Analogues
Table 4: Structural and Functional Comparison
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